molecular formula C19H16N2O B185630 N-(4-anilinophenyl)benzamide CAS No. 5249-49-0

N-(4-anilinophenyl)benzamide

Cat. No.: B185630
CAS No.: 5249-49-0
M. Wt: 288.3 g/mol
InChI Key: GIXMMHJWAHQSSW-UHFFFAOYSA-N
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Description

N-(4-Anilinophenyl)benzamide (chemical formula: C₁₉H₁₆N₂O) is a benzamide derivative featuring a central benzamide core substituted with a 4-anilinophenyl group. It has garnered attention as a potent inhibitor of diguanylate cyclase (DGC), an enzyme critical in bacterial biofilm formation and virulence. Its mechanism involves disrupting bacterial signaling pathways by targeting the catalytic domain of DGCs, which share structural similarities with mammalian adenylyl cyclases .

Properties

CAS No.

5249-49-0

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(4-anilinophenyl)benzamide

InChI

InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22)

InChI Key

GIXMMHJWAHQSSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3

solubility

1.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₁₉H₁₆N₂O 4-anilinophenyl group DGC inhibition (antibiofilm)
N-(4-Nitrophenyl)benzamide C₁₃H₁₀N₂O₃ 4-nitrophenyl group Structural derivative for lab synthesis
N-(4-Aminophenyl)benzamide C₁₃H₁₂N₂O 4-aminophenyl group Pharmaceutical research (antibiotics)
N-(3-Nitrophenyl)benzamide C₁₃H₁₀N₂O₃ 3-nitrophenyl group Laboratory synthesis intermediate
N-(4-Methoxyphenyl)benzamide C₁₄H₁₃NO₂ 4-methoxyphenyl group Antioxidant activity (86.7% inhibition)
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ Dual amino and methoxy groups Potential dual-targeting applications

Key Research Findings

  • Antimicrobial and Anticancer Activity : Imidazole-substituted benzamides, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, demonstrate potent anticancer activity against cervical cancer cells and antimicrobial effects .
  • Antioxidant Properties: Thiourea derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibit 86.6–87.7% inhibition in antioxidant assays, outperforming standard Vitamin E .
  • Enzyme Modulation: Cyanobenzamide derivatives (e.g., CTPB and CTB) act as histone acetyltransferase (HAT) inhibitors or activators, contrasting with this compound’s DGC inhibition .
  • Structural Impact on Activity: Substituents like nitro groups (electron-withdrawing) reduce cellular permeability, whereas amino or methoxy groups (electron-donating) enhance interaction with biological targets .

Mechanistic and Pharmacological Insights

  • DGC Inhibition: this compound’s efficacy as a DGC inhibitor stems from its structural mimicry of GTP, the natural substrate of DGCs. This competitive inhibition disrupts bacterial c-di-GMP synthesis, reducing biofilm formation .
  • HAT Modulation: Unlike cyanobenzamide derivatives (e.g., CTPB) that activate p300 HAT activity, this compound lacks reported epigenetic modulation, highlighting its specificity for bacterial targets .
  • Pharmacokinetics: Chlorine substitution in N-(4-aminophenyl)benzamide (C₁₃H₁₃ClN₂O) may enhance metabolic stability compared to non-halogenated analogs .

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